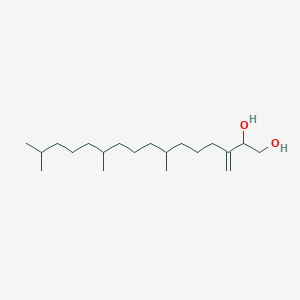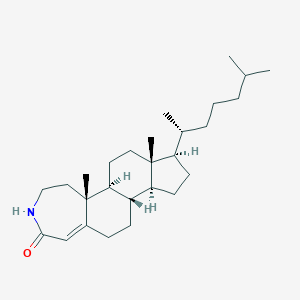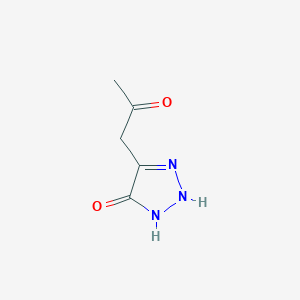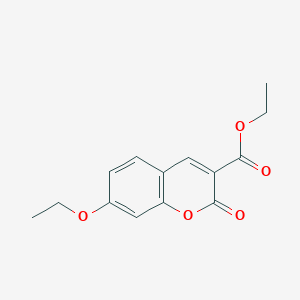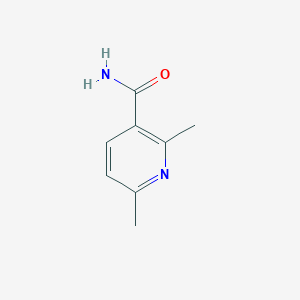
2,6-Dimethylnicotinamide
Descripción general
Descripción
2,6-Dimethylnicotinamide is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of N,N-dimethylnicotinamide has been determined through experimental and computational analysis . The study reported the use of quantum chemical calculations employing DFT and HF approaches with a 6-311+G(d,p) basis set .Aplicaciones Científicas De Investigación
Synthesis in Herbicide Production
2,6-Dimethylnicotinamide has been identified as a key intermediate in the synthesis of certain herbicides, such as nicosulfuron. Research by Sun Jian (2006) and Peng Xue-wei (2011) demonstrates methods for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide, a derivative of 2,6-Dimethylnicotinamide, with improved yield and efficiency.
Neuroprotective Effects
A study by R. Linker et al. (2011) explored the neuroprotective effects of dimethyl fumarate, a compound related to 2,6-Dimethylnicotinamide, in models of multiple sclerosis. The research highlighted the compound's potential in enhancing cellular resistance to oxidative stress and inflammation.
Thermodynamic Properties
The thermodynamic properties of crystalline forms of compounds related to 2,6-Dimethylnicotinamide have been studied by Xiao-hong Sun et al. (2005). This research is crucial in understanding the physical behavior of such compounds under different temperature conditions, which is vital for their industrial applications.
Biodegradation of Environmental Pollutants
Research on the biodegradation of 2,6-Dimethylphenol, a related compound, by Junbin Ji et al. (2019), demonstrates the potential use of certain bacteria in addressing environmental pollution caused by similar chemical intermediates.
Chemical Oxidation Processes
The study of the chemical oxidation of 2,6-Dimethylaniline, another related compound, in the Fenton process by Nalinrut Masomboon et al. (2009), sheds light on effective methods for treating waste and pollutants in the chemical industry.
Safety And Hazards
Propiedades
IUPAC Name |
2,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-4-7(8(9)11)6(2)10-5/h3-4H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQHBWNDIOJYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906049 | |
| Record name | 2,6-Dimethylpyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpyridine-3-carboxamide | |
CAS RN |
10131-48-3 | |
| Record name | 2,6-Dimethylpyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



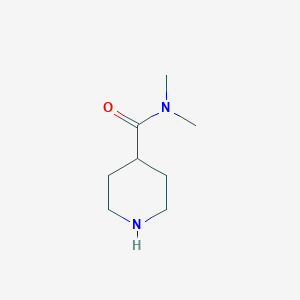

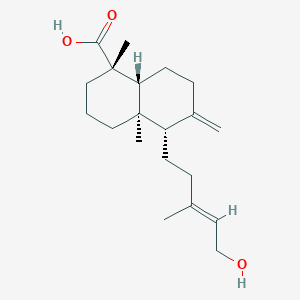
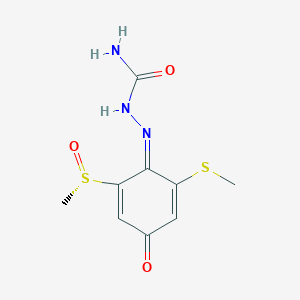

![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)
